

# T-3861174: A Novel Prolyl-tRNA Synthetase Inhibitor for Oncology Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | T-3861174 |           |
| Cat. No.:            | B14754603 | Get Quote |

An In-depth Technical Overview

#### **Abstract**

T-3861174 is a novel, potent, and selective small molecule inhibitor of prolyl-tRNA synthetase (PRS). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of T-3861174. The compound exhibits significant anti-tumor activity in vitro and in vivo through a unique mechanism involving the activation of the GCN2-ATF4 stress response pathway, leading to programmed cell death in cancer cells. This whitepaper details the pharmacological properties of T-3861174, including its inhibitory potency, cellular activity, and efficacy in xenograft models, presenting key data in structured tables and elucidating its mechanism through signaling pathway diagrams. Detailed experimental protocols for the key assays are also provided to support further research and development efforts by professionals in the field.

### Introduction

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes responsible for the faithful translation of the genetic code by catalyzing the attachment of specific amino acids to their cognate tRNAs. Their fundamental role in protein synthesis has made them attractive targets for the development of antimicrobial agents. However, the therapeutic potential of targeting human ARSs for diseases such as cancer and fibrosis is an emerging area of research.[1] Prolyl-tRNA synthetase (PRS), in particular, has been identified as a druggable target.[2][3][4] **T-3861174** is a recently identified inhibitor of PRS that has demonstrated promising anti-cancer



properties.[1][5][6] This document serves as a technical guide to the preclinical discovery and development of **T-3861174**.

**Compound Profile** 

| Property          | Value                                                                                                                                         |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--|
| Compound Name     | T-3861174                                                                                                                                     |  |
| Synonyms          | T3861174, T 3861174                                                                                                                           |  |
| CAS Number        | 2209057-94-1                                                                                                                                  |  |
| Molecular Formula | C26H25FN6O2                                                                                                                                   |  |
| Molecular Weight  | 472.52 g/mol                                                                                                                                  |  |
| IUPAC Name        | 4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-<br>1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-<br>yl)benzyl)-6-methylpyridine-2-carboxamide[5] |  |
| Target            | Prolyl-tRNA Synthetase (PRS)                                                                                                                  |  |

#### **Mechanism of Action**

**T-3861174** exerts its anti-tumor effects by inhibiting prolyl-tRNA synthetase.[5][7][8][9] This inhibition leads to an accumulation of uncharged tRNAPro, which is sensed by the kinase General Control Nonderepressible 2 (GCN2). GCN2 is a key sensor of amino acid deprivation and other cellular stresses. Upon activation, GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but also the preferential translation of specific mRNAs, including that of the Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid synthesis, stress response, and, under conditions of prolonged stress, apoptosis. The sustained activation of the GCN2-ATF4 pathway by **T-3861174** ultimately triggers programmed cell death in cancer cells.[1][6]





Click to download full resolution via product page

Caption: T-3861174 induced GCN2-ATF4 signaling pathway.

## Preclinical Data In Vitro Activity

**T-3861174** demonstrates potent inhibitory activity against PRS and exhibits significant antiproliferative effects across various cancer cell lines.

| Parameter        | Value  | Cell Line | Reference |
|------------------|--------|-----------|-----------|
| PRS Binding IC50 | 2.3 nM | -         | [7][8]    |
| Cell Growth IC50 | 0.1 μΜ | SK-MEL-2  | [7][8]    |

## **In Vivo Efficacy**

In preclinical xenograft models, **T-3861174** has shown significant tumor growth inhibition without causing severe toxicity, as indicated by the lack of significant body weight loss in the treated animals.[7][8][9]



| Xenograft Model | Efficacy                            | Reference |
|-----------------|-------------------------------------|-----------|
| SK-MEL-2        | Significant tumor growth inhibition | [7][8]    |
| G-361           | Significant tumor growth inhibition | [7]       |
| HT-1080         | Significant tumor growth inhibition | [7]       |

## Experimental Protocols PRS Inhibition Assay (ATP/PPi Exchange Method)

This assay measures the enzymatic activity of PRS by quantifying the exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP, which is dependent on the presence of the amino acid proline.

Workflow:





Click to download full resolution via product page

**Caption:** Workflow for the PRS ATP/PPi exchange inhibition assay.

#### Methodology:

- Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and DTT.
- Add recombinant human PRS enzyme, L-proline, ATP, and [32P]PPi to the buffer.
- Introduce varying concentrations of T-3861174 or a vehicle control.
- Initiate the reaction and incubate at 37°C for a defined period.
- Stop the reaction by adding a quenching agent, such as perchloric acid.
- Add activated charcoal to the mixture, which binds the radiolabeled ATP.
- Centrifuge the samples to pellet the charcoal-ATP complex.
- Remove the supernatant containing unincorporated [32P]PPi.
- Wash the charcoal pellet to remove any remaining free pyrophosphate.
- Resuspend the pellet and measure the radioactivity using a scintillation counter.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## **Cell Proliferation Assay**

The anti-proliferative activity of **T-3861174** on cancer cell lines is determined using a standard colorimetric assay, such as the MTT or WST assay.

#### Methodology:

- Seed cancer cells (e.g., SK-MEL-2) in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of **T-3861174** or a vehicle control.



- Incubate the cells for a specified period (e.g., 72 hours).
- Add the colorimetric reagent (e.g., MTT) to each well and incubate to allow for the formation
  of formazan crystals by metabolically active cells.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

#### **Future Directions**

The preclinical data for **T-3861174** are promising, suggesting its potential as a novel therapeutic agent for cancer. Further studies are warranted to explore its efficacy in a broader range of cancer types, to investigate its pharmacokinetic and pharmacodynamic properties in more detail, and to conduct formal toxicology studies to support its advancement into clinical trials. Additionally, the potential for **T-3861174** in the treatment of fibrotic diseases, given the implication of PRS in fibrosis, represents another exciting avenue for future research.[1]

### Conclusion

**T-3861174** is a potent and selective inhibitor of prolyl-tRNA synthetase with a well-defined mechanism of action involving the induction of the GCN2-ATF4 stress response pathway. Its significant anti-tumor activity in preclinical models highlights its potential as a first-in-class therapeutic for oncology. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and develop **T-3861174** and other PRS inhibitors as novel medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. The pathophyiological role of aminoacyl-tRNA synthetases in digestive system diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. A novel inflammatory response-related signature predicts the prognosis of cutaneous melanoma and the effect of antitumor drugs PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-3861174 [dcchemicals.com]
- 8. T-3861174 | prolyl tRNA synthetase inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [T-3861174: A Novel Prolyl-tRNA Synthetase Inhibitor for Oncology Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14754603#t-3861174-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com